molecular formula C20H18F3NO5 B12459620 2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate

Cat. No.: B12459620
M. Wt: 409.4 g/mol
InChI Key: ZAQMFRVXTOQOCR-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a trifluoromethylphenyl group, and a carbamoylpropanoate moiety, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE typically involves multi-step organic reactions. The process begins with the preparation of the methoxyphenyl and trifluoromethylphenyl intermediates, followed by their coupling through carbamoylation and esterification reactions. Common reagents used in these reactions include trifluoromethylphenyl isocyanate, methoxyphenyl acetic acid, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability, often employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under various solvent conditions.

Major Products

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing biochemical pathways. Detailed studies on its binding affinity, kinetics, and structural interactions provide insights into its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE stands out due to its combination of methoxy, trifluoromethyl, and carbamoylpropanoate groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H18F3NO5

Molecular Weight

409.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate

InChI

InChI=1S/C20H18F3NO5/c1-28-16-7-2-4-13(10-16)17(25)12-29-19(27)9-8-18(26)24-15-6-3-5-14(11-15)20(21,22)23/h2-7,10-11H,8-9,12H2,1H3,(H,24,26)

InChI Key

ZAQMFRVXTOQOCR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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